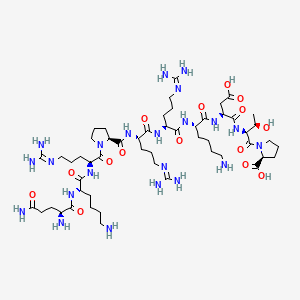
G-Subtide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
G-Subtide is a peptide compound with the empirical formula C53H96N22O15 and a molecular weight of 1281.47. It is primarily used as a substrate for protein kinase G, which is a cyclic guanosine monophosphate-dependent protein kinase. This compound is known for its role in various biochemical and physiological processes, particularly in the phosphorylation of proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
G-Subtide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm the purity and identity of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
G-Subtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase G. This reaction is crucial for the activation or deactivation of various proteins involved in cellular signaling pathways.
Common Reagents and Conditions
The phosphorylation of this compound typically requires adenosine triphosphate as a phosphate donor and protein kinase G as the catalyst. The reaction is carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.
Major Products Formed
The primary product of the phosphorylation reaction is the phosphorylated form of this compound. This modified peptide can then participate in further biochemical processes, influencing various cellular functions.
Applications De Recherche Scientifique
G-Subtide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study the activity and specificity of protein kinase G.
Biology: Helps in understanding the role of protein phosphorylation in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase G is implicated, such as cardiovascular diseases and certain cancers.
Industry: Utilized in the development of assays and diagnostic tools for detecting protein kinase G activity.
Mécanisme D'action
G-Subtide exerts its effects through phosphorylation by protein kinase G. The enzyme recognizes the specific amino acid sequence of this compound and transfers a phosphate group from adenosine triphosphate to the peptide. This phosphorylation event can alter the activity, localization, or interaction of proteins, thereby modulating various cellular pathways. The primary molecular target of this compound is protein kinase G, and the pathways involved include those related to cyclic guanosine monophosphate signaling.
Comparaison Avec Des Composés Similaires
G-Subtide is unique due to its specific amino acid sequence and its role as a substrate for protein kinase G. Similar compounds include other peptide substrates for different kinases, such as:
Syntide 2: A substrate for protein kinase A.
Gly-Arg-Gly-Asp-Ser-Pro: A substrate for integrin receptors.
γ Secretase Inhibitor: Involved in the inhibition of γ secretase enzyme.
These compounds differ in their amino acid sequences and the enzymes they interact with, highlighting the specificity and uniqueness of this compound in its interactions with protein kinase G.
Propriétés
Formule moléculaire |
C53H96N22O15 |
|---|---|
Poids moléculaire |
1281.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C53H96N22O15/c1-28(76)40(49(88)75-26-10-17-37(75)50(89)90)73-46(85)35(27-39(78)79)72-45(84)31(12-3-5-21-55)68-42(81)32(13-6-22-64-51(58)59)69-43(82)33(14-7-23-65-52(60)61)70-47(86)36-16-9-25-74(36)48(87)34(15-8-24-66-53(62)63)71-44(83)30(11-2-4-20-54)67-41(80)29(56)18-19-38(57)77/h28-37,40,76H,2-27,54-56H2,1H3,(H2,57,77)(H,67,80)(H,68,81)(H,69,82)(H,70,86)(H,71,83)(H,72,84)(H,73,85)(H,78,79)(H,89,90)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29+,30+,31+,32+,33+,34+,35+,36+,37+,40+/m1/s1 |
Clé InChI |
ZNRLSBWZCPHSIT-QUDUTEPOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES canonique |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


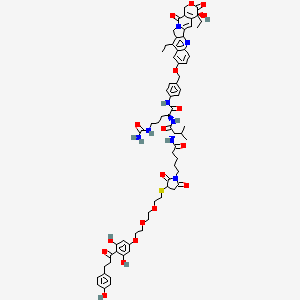
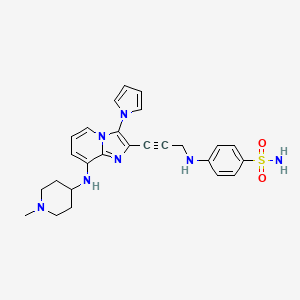
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
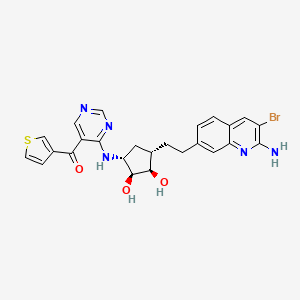


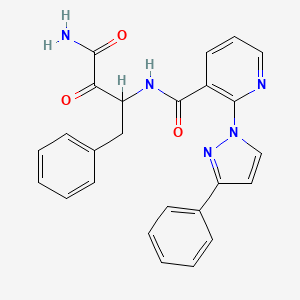
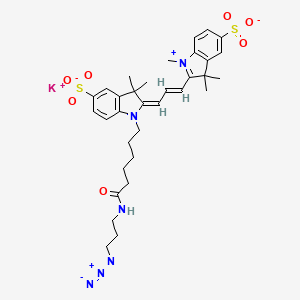


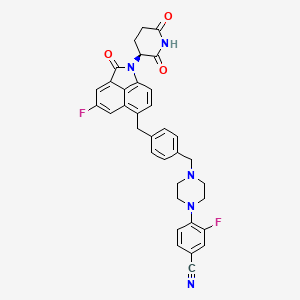
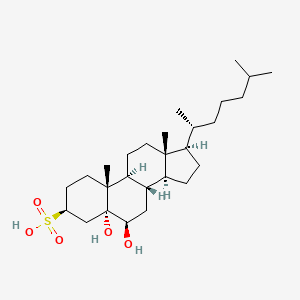
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
